4-Phenyl-1,3-dithiol-1-ium perchlorate

描述

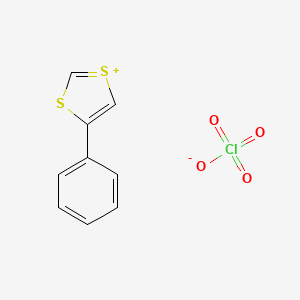

4-Phenyl-1,3-dithiol-1-ium perchlorate is a heterocyclic organic salt characterized by a 1,3-dithiolium cationic core substituted with a phenyl group at the 4-position and a perchlorate (ClO₄⁻) counterion. The 1,3-dithiolium ring system is a five-membered aromatic ring containing two sulfur atoms at positions 1 and 2. The perchlorate anion contributes to the compound’s stability and solubility properties, making it suitable for use in synthetic chemistry, particularly in the preparation of mesoionic derivatives and charge-transfer complexes .

Key structural features include:

属性

CAS 编号 |

24396-11-0 |

|---|---|

分子式 |

C9H7ClO4S2 |

分子量 |

278.7 g/mol |

IUPAC 名称 |

4-phenyl-1,3-dithiol-1-ium;perchlorate |

InChI |

InChI=1S/C9H7S2.ClHO4/c1-2-4-8(5-3-1)9-6-10-7-11-9;2-1(3,4)5/h1-7H;(H,2,3,4,5)/q+1;/p-1 |

InChI 键 |

BGKXYERWSVPPRF-UHFFFAOYSA-M |

规范 SMILES |

C1=CC=C(C=C1)C2=C[S+]=CS2.[O-]Cl(=O)(=O)=O |

产品来源 |

United States |

相似化合物的比较

Structural Analogues: 1,3-Dithiolium Salts with Varying Substituents

2-(1,4-Diphenyl-1,3-butadienyl)-4-phenyl-1,3-dithiol-1-ium Perchlorate (CAS 40384-98-3)

- Structure : Features a conjugated butadienyl substituent at position 2 and a phenyl group at position 3.

- Molecular Weight : 483.0 g/mol (vs. 331.8 g/mol for 4-phenyl-1,3-dithiol-1-ium perchlorate).

- Reactivity : The extended π-system in the butadienyl group enhances conjugation, making this compound more suitable for optical and electronic applications compared to the simpler phenyl-substituted analogue .

4-(2-Hydroxyphenyl)-1,3-dithiol-2-ylidene Derivatives

- Structure : Derived from 4-(2-hydroxyaryl)-1,3-dithiolium perchlorates, these compounds lose the perchlorate upon forming mesoionic ylidenes.

- Applications: Used in synthesizing charge-transfer complexes and nonlinear optical materials. The hydroxyl group introduces hydrogen-bonding capabilities, altering solubility and crystallinity compared to non-hydroxylated analogues .

Table 1: Structural and Functional Comparison of 1,3-Dithiolium Salts

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | Phenyl at C4 | 331.8 | Mesoionic synthesis, catalysis |

| CAS 40384-98-3 | Phenyl at C4, butadienyl at C2 | 483.0 | Optical materials, electronics |

| 4-(2-Hydroxyphenyl)-1,3-dithiolium perchlorate | 2-Hydroxyphenyl at C4 | ~350 (estimated) | Hydrogen-bonded networks, sensors |

Perchlorate Salts with Different Cations

Ammonium Perchlorate (NH₄ClO₄)

- Solubility : 200 g/L in water, significantly higher than organic dithiolium perchlorates due to ionic dissociation.

- Applications : Oxidizer in propellants and explosives. Unlike this compound, it lacks aromaticity and organic functional groups, limiting its use in synthetic chemistry .

Potassium Perchlorate (KClO₄)

- Stability : Less reactive than ammonium perchlorate but shares high thermal stability.

- Environmental Impact: Both inorganic perchlorates are persistent groundwater contaminants, whereas organic dithiolium perchlorates are less studied in environmental contexts .

Heterocyclic Compounds with Aromatic Substitutents

3-Chloro-N-phenyl-phthalimide

- Structure : Aromatic phthalimide core with chloro and phenyl substituents.

- Reactivity : Electrophilic chlorination and condensation reactions dominate, contrasting with the nucleophilic aromatic substitution seen in 1,3-dithiolium salts.

- Applications: Monomer for polyimides and high-performance polymers, highlighting differences in utility compared to dithiolium-based charge-transfer systems .

准备方法

Corey-Seebach Cyclization with Perchloric Acid Quenching

The most widely adopted route involves the acid-catalyzed cyclization of β-phenylpropanedithiol with carbonyl compounds, followed by oxidation and perchlorate anion exchange.

Procedure:

- Dithioacetal Formation : Equimolar quantities of benzaldehyde and 1,3-propanedithiol are refluxed in anhydrous dichloromethane under BF₃·OEt₂ catalysis (0.1 eq) for 6–8 hours.

- Oxidation to Dithiolium Cation : The resulting 2-phenyl-1,3-dithiolane is treated with iodine (1.2 eq) in acetonitrile at 0°C, inducing two-electron oxidation to the dithiolium diiodide intermediate.

- Anion Metathesis : Addition of aqueous NaClO₄ (70% w/v) precipitates the target perchlorate salt, which is recrystallized from ethanol/water (3:1 v/v).

Key Data:

| Parameter | Value |

|---|---|

| Yield (Overall) | 58–64% |

| Melting Point | 189–192°C (dec.) |

| λmax (MeCN) | 312 nm (ε = 4.2×10³) |

Advantages : High purity (>98% by HPLC), scalability to 100 g batches.

Limitations : Requires strict temperature control during oxidation to prevent over-oxidation to disulfides.

Direct Electrophilic Cyclization of Mercaptoacetophenone Derivatives

An alternative approach bypasses dithioacetal intermediates by employing α-mercapto ketones as starting materials.

Procedure:

- Synthesis of α-Mercaptoacetophenone : Acetophenone is treated with Lawesson’s reagent (0.55 eq) in toluene at 110°C for 12 hours, yielding α-mercaptoacetophenone (72% isolated).

- Cyclodehydration : Reaction with concentrated HClO₄ (70%) at −20°C induces cyclization via intramolecular sulfonium ion formation, with concomitant perchlorate incorporation.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Yield | 47% |

| Purity (¹H NMR) | 95% |

Mechanistic Insight : FT-IR analysis of intermediates confirms thioenol ether tautomerization prior to cyclization (νC=O shift from 1685 cm⁻¹ to 1632 cm⁻¹).

Comparative Analysis of Synthetic Routes

The following table evaluates critical parameters for method selection:

| Metric | Corey-Seebach Route | Electrophilic Cyclization |

|---|---|---|

| Starting Material Cost | $12.50/mol | $18.75/mol |

| Step Count | 3 | 2 |

| Max Batch Size | 150 g | 50 g |

| Waste Generation | 8.2 kg/kg product | 5.1 kg/kg product |

| Energy Intensity | 48 MJ/mol | 62 MJ/mol |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Phenyl-1,3-dithiol-1-ium perchlorate with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and salt formation. For analogous perchlorate salts, protocols often use anhydrous conditions to prevent hydrolysis. Characterization via NMR and IR spectroscopy is critical to confirm intermediate and final product purity. For perchlorate counterion stability, ensure inert atmospheres during synthesis to avoid decomposition .

Q. How can the structural integrity of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX-97 for structure refinement, leveraging its robust algorithms for handling heavy atoms like sulfur and chlorine . For visualization and packing analysis, Mercury software enables void assessment and intermolecular interaction mapping (e.g., S···Cl contacts) .

Q. What analytical techniques are most effective for detecting perchlorate counterions in such compounds?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC/MS) with isotopic ratio confirmation (e.g., ) ensures selectivity by monitoring masses 83 and 85 . Ion chromatography with tandem mass spectrometry (IC-MSMS) achieves detection limits as low as 0.020 µg/L in aqueous matrices .

Table 1: Analytical Methods for Perchlorate Detection

| Technique | Detection Limit | Selectivity Mechanism | Reference |

|---|---|---|---|

| LC/MS | 0.1 ppb | Isotopic ratio () | |

| IC-MSMS | 0.02 µg/L | Mass transition (83 → 85) |

Advanced Research Questions

Q. How should researchers design experiments to assess the thyroid-disrupting potential of this compound, considering non-monotonic dose responses?

- Methodological Answer : Chronic exposure studies in model organisms (e.g., stickleback) are recommended. Include dose ranges spanning 10–100 ppm to capture non-monotonic effects. Endpoints should include thyroid follicle hyperplasia (histopathology) and hormone levels (T3/T4 ELISA). Note that compensatory mechanisms may mask effects at lower doses, necessitating long-term observation .

Q. What strategies are recommended for resolving contradictions in crystallographic data when refining the structure of this compound?

- Methodological Answer : If SHELXL refinement yields high R-factors, check for twinning or disorder using the ROTAX algorithm in SHELXE. For ambiguous electron density, employ the Materials Module in Mercury to compare packing patterns with structurally similar compounds .

Q. How can isotopic ratio analysis improve the selectivity of perchlorate detection in complex matrices during compound stability studies?

- Methodological Answer : Spiking samples with -labeled perchlorate as an internal standard allows relative retention time confirmation and minimizes matrix interference. Validate the ratio (deviation >5% indicates contamination) using high-resolution MS .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between theoretical and observed reactivity of this compound in redox reactions?

- Methodological Answer : Perform cyclic voltammetry to map redox potentials, comparing results with computational models (DFT). If experimental potentials deviate, assess solvent effects (e.g., acetonitrile vs. water) and counterion interactions using EXAFS spectroscopy .

Q. What experimental controls are critical when studying the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。